2-Bromo-5-(cyclopentyloxy)phenylmethanamine
Description
2-Bromo-5-(cyclopentyloxy)phenylmethanamine is a brominated aromatic compound featuring a cyclopentyloxy substituent at the 5-position of the phenyl ring and a methanamine group at the para position. Such properties are critical in medicinal chemistry for optimizing pharmacokinetic profiles, including membrane permeability and metabolic stability.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(2-bromo-5-cyclopentyloxyphenyl)methanamine |
InChI |
InChI=1S/C12H16BrNO/c13-12-6-5-11(7-9(12)8-14)15-10-3-1-2-4-10/h5-7,10H,1-4,8,14H2 |
InChI Key |
WVFZOGPVBGZSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclopentyloxy)phenylmethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclopentyloxy Group Introduction: The cyclopentyloxy group is introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by the cyclopentyloxy moiety.
Industrial Production Methods
Industrial production of 2-Bromo-5-(cyclopentyloxy)phenylmethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclopentyloxy)phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted by nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylmethanamines.
Scientific Research Applications
2-Bromo-5-(cyclopentyloxy)phenylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(cyclopentyloxy)phenylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with 2-Bromo-5-(cyclopentyloxy)phenylmethanamine, differing in substituents, stereochemistry, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Lipophilicity and Bioavailability
- Cyclopentyloxy vs. Difluoroethoxy (CAS 1934517-99-3) : The cyclopentyloxy group in the target compound is more lipophilic than the 2,2-difluoroethoxy group, which may improve blood-brain barrier penetration but reduce aqueous solubility. Fluorine atoms in the latter compound lower logP values, favoring metabolic stability due to reduced cytochrome P450 interactions .
- Methoxy vs.
Impact of Amine Functionalization
- Methanamine vs. The hydrobromide salt further enhances solubility in polar solvents .
Stereochemical and Electronic Modifications
- Chiral Cyclopropyl Substituent (CAS 1213896-54-8) : The (R)-configuration and cyclopropyl group in this analog introduce stereochemical constraints, which can significantly affect target selectivity. The fluorine atom at the 2-position exerts an electron-withdrawing effect, altering the aromatic ring’s electronic density and reactivity .
Biological Activity
2-Bromo-5-(cyclopentyloxy)phenylmethanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound features a bromine atom and a cyclopentyloxy group attached to a phenylmethanamine backbone. These structural elements contribute to its lipophilicity and potential ability to cross biological membranes, which is crucial for its therapeutic applications.
Interactions with Enzymes and Proteins
Research indicates that 2-Bromo-5-(cyclopentyloxy)phenylmethanamine interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to modulate the activity of proteases and kinases by binding to their active sites. This modulation can lead to either inhibition or activation depending on the specific enzyme involved.
Cellular Effects
The compound exhibits significant effects on cellular signaling pathways. It has been reported to influence pathways involving protein kinases and phosphatases, which are critical for numerous cellular processes.
Molecular Mechanisms
The molecular mechanisms through which 2-Bromo-5-(cyclopentyloxy)phenylmethanamine exerts its effects include:
- Enzyme Binding : The compound binds selectively to certain enzymes, altering their catalytic functions.
- Signal Transduction Modulation : It affects various signal transduction pathways, potentially influencing cellular responses to external stimuli.
- Subcellular Localization : Its activity is dependent on its localization within specific cellular compartments.
Dosage Effects in Animal Models
Studies have demonstrated that the effects of this compound vary significantly with dosage in animal models. At lower doses, minimal effects are observed; however, higher doses can lead to pronounced biochemical changes. This dosage-dependent response underscores the importance of careful dosing in therapeutic applications.
Research Findings and Case Studies
Several studies have evaluated the biological activity of 2-Bromo-5-(cyclopentyloxy)phenylmethanamine:
- In Vitro Studies : In laboratory settings, the compound was tested for its ability to inhibit specific enzymatic activities. Results indicated varying degrees of inhibition depending on the enzyme type and concentration used.
- Animal Model Research : In vivo studies have shown that treatment with this compound can lead to significant physiological changes, including alterations in metabolic pathways and inflammatory responses.
- Clinical Relevance : Preliminary findings suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems .
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
